N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Description

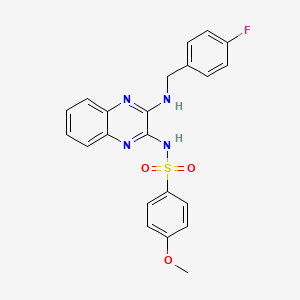

N-(3-((4-Fluorobenzyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a quinoxaline-derived sulfonamide characterized by a 4-fluorobenzylamino substituent on the quinoxaline ring and a 4-methoxybenzenesulfonamide group. The 4-fluorobenzyl group enhances metabolic stability, while the 4-methoxybenzenesulfonamide contributes to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3S/c1-30-17-10-12-18(13-11-17)31(28,29)27-22-21(24-14-15-6-8-16(23)9-7-15)25-19-4-2-3-5-20(19)26-22/h2-13H,14H2,1H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAPANFWFUOIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Notably, it has shown activity against certain kinases and may modulate pathways related to cancer cell proliferation and survival.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in cancer therapy and other therapeutic areas.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated that it inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| A549 (Lung Cancer) | 6.8 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 4.5 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly those involved in cancer metabolism.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Topoisomerase II | 12.5 | Inhibition of DNA replication |

| Protein Kinase B (AKT) | 8.0 | Modulation of survival signaling |

| Cyclin-dependent Kinase 1 | 10.0 | Cell cycle regulation |

Case Studies

- In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups.

- Combination Therapy : Research exploring combination therapies indicated enhanced efficacy when paired with conventional chemotherapeutics, suggesting a synergistic effect that warrants further investigation.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its toxicity and side effects.

Scientific Research Applications

Cancer Treatment

Research has indicated that quinoxaline derivatives can inhibit several RTKs implicated in cancer progression, including:

- PDGFR (Platelet-Derived Growth Factor Receptor) : Involved in various cancers, including glioblastoma and sarcoma.

- c-KIT : Mutations in c-KIT are associated with gastrointestinal stromal tumors (GISTs).

- FLT3 : Frequently mutated in acute myeloid leukemia (AML).

Studies have shown that compounds similar to N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide exhibit potent inhibitory activity against these kinases, suggesting their potential as therapeutic agents for treating malignancies driven by these pathways .

Autoimmune Diseases

In addition to cancer, quinoxaline compounds have been explored for their potential applications in autoimmune diseases. By modulating the activity of specific kinases involved in immune responses, these compounds may help alleviate symptoms or slow disease progression in conditions such as rheumatoid arthritis and lupus .

Bone Resorption Disorders

Research indicates that quinoxaline derivatives may also play a role in treating bone resorption disorders by inhibiting osteoclast formation and activity through kinase inhibition. This could be particularly beneficial in conditions like osteoporosis .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines expressing PDGFR and c-KIT. For instance, a study reported significant reductions in cell viability at micromolar concentrations, correlating with increased apoptosis markers .

In Vivo Studies

Animal models have further validated the anticancer efficacy of quinoxaline derivatives. In one study involving mice with xenografted tumors, treatment with this compound led to a notable decrease in tumor size compared to control groups receiving no treatment or a placebo .

Comparison with Similar Compounds

Substituent Variations on the Quinoxaline Ring

Variations in Sulfonamide Substituents

Structural and Functional Implications

- Electron-Donating vs. Fluorine, as a weak electron-withdrawing group, stabilizes the benzyl moiety .

- Steric Effects : Bulky substituents (e.g., 3,4-dimethyl in ) may impede target binding, whereas smaller groups (e.g., methoxy) optimize interactions .

- Metabolism: Fluorinated analogs resist CYP450-mediated degradation, extending half-life compared to non-fluorinated derivatives .

Q & A

Q. How do structural modifications (e.g., fluorobenzyl vs. pyridinyl substituents) impact biological activity?

- Methodology : Conduct SAR studies using analogs with varied R1/R2 groups (e.g., 4-fluorobenzyl vs. 4-methoxypyridin-2-yl). Compare inhibitory ratios (IR) in kinase or cytotoxicity assays. For instance, sulfonamides with fluorobenzyl groups showed IR = 6.97 ± 0.67 vs. pyridinyl analogs (IR = 62.96 ± 6.50) .

- Key Insight : Fluorine enhances lipophilicity and target binding, while bulkier groups (e.g., morpholinyl) may reduce cell permeability .

Q. What mechanisms underlie the compound’s radiosensitization effects?

- Methodology : Combine the compound (e.g., 10 µM) with γ-irradiation (8 kGy) in HEPG2 cells. Assess DNA damage via γ-H2AX foci quantification and apoptosis via Annexin V/PI staining. Synergistic effects are quantified using the Combination Index (CI < 1 indicates synergy) .

- Findings : Thioureido-sulfaquinoxalines enhance radiation-induced ROS generation, doubling apoptosis rates compared to irradiation alone .

Q. How can contradictory efficacy data (e.g., varying IC₅₀ across studies) be resolved?

- Methodology : Standardize assay conditions:

- Cell Line Authentication : Use STR profiling to avoid cross-contamination.

- Culture Conditions : Maintain consistent serum concentration (e.g., 10% FBS) and passage numbers.

- Data Normalization : Include positive controls (e.g., cisplatin) in each experiment to control for batch variability .

Q. What strategies mitigate drug resistance in long-term treatment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.